Product packaging for 4-(diethylamino)butanoic acid(Cat. No.:CAS No. 63867-13-0)

4-(diethylamino)butanoic acid

Cat. No.: B1294857
CAS No.: 63867-13-0
M. Wt: 159.23 g/mol
InChI Key: XUDAWBWSOYRMRW-UHFFFAOYSA-N
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Description

4-(diethylamino)butanoic acid is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound Butyric acid, 4-(diethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B1294857 4-(diethylamino)butanoic acid CAS No. 63867-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDAWBWSOYRMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213299
Record name Butyric acid, 4-(diethylamino)-
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URL https://comptox.epa.gov/dashboard/DTXSID00213299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63867-13-0, 42060-21-9
Record name Butyric acid, 4-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC359856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyric acid, 4-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Diethylamino Butanoic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to 4-(Diethylamino)butanoic Acid

The synthesis of this compound, a γ-aminobutyric acid (GABA) analog, can be achieved through several strategic pathways. These routes primarily involve the formation of the C-N bond by introducing a diethylamino group to a four-carbon backbone.

Amination Strategies in Butanoic Acid Synthesis

Amination strategies are central to the synthesis of this compound. These methods introduce the key diethylamino functional group onto a butanoic acid precursor.

One common approach is the reductive amination of a carbonyl precursor. This two-step process typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.org For instance, the reductive amination of succinic semialdehyde with diethylamine (B46881), using a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride, can yield this compound. wikipedia.orgplos.orgmsu.edu The reaction is often performed under weakly acidic or neutral conditions to facilitate both imine formation and subsequent reduction. wikipedia.org

Another significant strategy is the nucleophilic substitution on a halo-substituted butanoic acid. A common precursor, such as ethyl 4-bromobutanoate, can be reacted with diethylamine. The nucleophilic amine displaces the halide to form the desired amino acid ester, which is then hydrolyzed to the carboxylic acid. The use of a base is often required to neutralize the hydrogen halide formed during the reaction.

A related method involves the ring-opening of γ-butyrolactone , a cyclic ester. chemcess.com The reaction of γ-butyrolactone with diethylamine can lead to the formation of this compound. This aminolysis can be catalyzed; for instance, iridium catalysts have been used for the synthesis of γ-lactams from lactones and amines through an initial aminolysis step. organic-chemistry.org Similarly, copper-catalyzed methods have been developed for the asymmetric ring-opening of lactones with amines to produce enantioenriched γ-amino acids. researchgate.net In a related reaction, γ-thiobutyrolactone reacts with secondary amines, including diethylamine, to produce 4-mercaptobutanamides in high yields. jst.go.jp

Dehydration and Condensation Reactions in Aminocarboxylic Acid Formation

Dehydration and condensation reactions are crucial steps in both forming and derivatizing aminocarboxylic acids. In the context of synthesizing this compound, a key condensation reaction is the formation of an amide bond, which can be a step in a larger synthetic sequence or a method for derivatization.

For example, the cyclization of an amino acid to form a lactam is a classic intramolecular condensation reaction involving the loss of water. rsc.org While this forms a cyclic amide rather than the target acid, the precursor ε-amino acid is an open-chain structure synthesized via a ring-opening/allylic amination sequence. rsc.org The final cyclization to the lactam is achieved using a suitable dehydrating agent. rsc.org

More directly, the synthesis of amides from carboxylic acids and amines is a fundamental condensation reaction. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used in conjunction with additives like 4-(dimethylamino)pyridine (DMAP) to facilitate the coupling of carboxylic acids with amines, forming amides. nih.gov This method can be applied to create various amide derivatives from this compound.

Controlled Reaction Conditions for Optimized Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include temperature, solvent, stoichiometry, and the choice of catalyst.

For syntheses involving amination, temperature control is essential to prevent side reactions. For instance, in the preparation of related hydrochloride salts, controlling the temperature between 0–5°C is recommended to minimize side reactions like oxidation or hydrolysis. The choice of solvent is also crucial; anhydrous solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often preferred for amination steps to maintain the reactivity and solubility of the reagents.

In reductive amination reactions, the pH of the reaction medium must be carefully controlled. Weakly acidic conditions are generally optimal as they are sufficient to protonate the carbonyl group, making it more electrophilic, while not excessively protonating the amine nucleophile, which would render it non-reactive. wikipedia.org

Purification methods are the final step to ensure high purity. For this compound and its salts, recrystallization from solvent mixtures like ethanol/water is a common technique to improve purity to greater than 97%. Other methods like distillation and chromatography are also employed depending on the physical properties of the product. google.com

Below is a table summarizing typical reaction parameters for related amination syntheses.

ParameterTypical ConditionsRationale
Temperature 0°C to reflux (e.g., 85°C)Lower temperatures minimize side reactions; higher temperatures increase reaction rate. acs.org
Solvent Dichloromethane (DCM), THF, MethanolAnhydrous polar aprotic solvents maintain reactivity and solubility. Methanol can facilitate imine formation.
Catalyst/Reagent NaBH₃CN, EDC, DMAP, HOBtReducing agents for amination; coupling agents for amidation. plos.orgnih.gov
pH Weakly acidic to neutralOptimizes balance between carbonyl activation and amine nucleophilicity in reductive amination. wikipedia.org
Purification Recrystallization, ChromatographyRemoves impurities and isolates the final product with high purity. arkat-usa.org

Multistep Syntheses of Structurally Related Analogs and Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide array of structurally related analogs and derivatives through various chemical modifications.

Alkylation and Acylation Reactions on the Butanoic Acid Backbone

The functional groups of this compound—the tertiary amine and the carboxylic acid—provide reactive sites for alkylation and acylation.

Alkylation: The tertiary amine is generally unreactive towards further alkylation under standard conditions. However, the carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, which can then undergo alkylation at the α-carbon. arkat-usa.org This typically involves treating the ester with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to form an enolate, which then acts as a nucleophile to attack an alkyl halide. arkat-usa.org This strategy allows for the introduction of various alkyl groups on the butanoic acid backbone, adjacent to the ester group.

Acylation: The tertiary diethylamino group is not susceptible to acylation. savemyexams.com However, if a primary or secondary amine is present, as in analogs like 4-aminobutanoic acid, it can be readily acylated. Acylation is commonly performed using acyl chlorides or acid anhydrides. savemyexams.com For example, the reaction of an amine with phenylacetyl chloride in the presence of a base like triethylamine (B128534) (TEA) yields the corresponding N-phenylacetamide derivative. acs.org The carboxylic acid group of this compound itself can be activated, for example by conversion to an acyl chloride with thionyl chloride (SOCl₂), and then used to acylate other amines or alcohols to form amides and esters, respectively.

Functional Group Interconversions for Amino Acid Modifications

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry. The diethylamino and carboxylic acid groups of the title compound can be modified to create a diverse range of derivatives.

Conversion of Carboxylic Acid: The carboxylic acid group is highly versatile for transformations.

To Amides: As discussed, reaction with an amine using a coupling agent like EDC produces an amide. nih.gov

To Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using H₂SO₄) or by converting the acid to an acyl chloride followed by reaction with an alcohol. acs.org

To Acyl Halides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride.

Modification of the Amino Group: While the diethylamino group is robust, it is possible to synthesize analogs with different substitution patterns. For instance, starting from a precursor like 4-aminobutanoic acid, it's possible to introduce different alkyl groups via reductive amination with various aldehydes or ketones. plos.org

These transformations are summarized in the table below.

Starting Functional GroupReagents/ConditionsResulting Functional Group
Carboxylic AcidLiAlH₄Primary Alcohol
Carboxylic AcidSOCl₂Acyl Chloride
Carboxylic AcidR'OH, H⁺Ester
Carboxylic AcidR'NH₂, EDC/HOBtAmide
Aldehyde/KetoneDiethylamine, NaBH₃CNTertiary Amine
γ-ButyrolactoneDiethylamineAmide/Carboxylic Acid

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires precise control over the reaction to yield the desired enantiomer or diastereomer. Such stereochemical integrity is often crucial for biological activity. Methodologies for achieving this include enzymatic resolutions and the use of chiral auxiliaries or catalysts. vulcanchem.com

Enzymatic resolution is a powerful technique for separating enantiomers. For instance, a racemic mixture of a precursor, such as an amino-substituted butanoic acid derivative, can be treated with a specific enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. vulcanchem.com The synthesis of chiral amino acids often involves the stereoselective introduction of the amino group. vulcanchem.com

Another common strategy involves the use of chiral building blocks or auxiliaries. For example, a synthesis could start from a naturally occurring chiral amino acid, such as aspartic acid, which already possesses the desired stereochemistry. google.com The synthesis of chiral β-amino acids can be achieved through diastereoselective reactions, such as the addition of a nucleophile to a chiral imine. scispace.com

The following table outlines conceptual strategies for stereoselective synthesis applicable to chiral analogs of this compound.

Method Description Key Considerations Potential Application
Enzymatic Resolution Utilizes an enzyme to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for separation. vulcanchem.comEnzyme selection, pH, and temperature are critical for high enantiomeric excess.Separation of (R)- and (S)-2-amino-4-(diethylamino)butanoic acid.
Chiral Pool Synthesis Employs a readily available enantiopure starting material, such as an amino acid, to build the target molecule. google.comnih.govAvailability of suitable chiral precursors.Synthesis of a chiral analog starting from L-aspartic acid.
Asymmetric Catalysis Uses a chiral catalyst to direct the formation of one enantiomer over the other during a key bond-forming step.Catalyst efficiency and cost; reaction optimization is often required.Asymmetric hydrogenation of a dehydroamino acid precursor.
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. The auxiliary is removed in a later step. scispace.comEfficiency of auxiliary attachment and removal; high diastereoselectivity is desired.Diastereoselective alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary.

These approaches underscore the importance of stereochemistry in the design of bioactive molecules, where specific enantiomers are often required for desired receptor binding and efficacy. vulcanchem.com

Large-Scale Synthesis and Purification Techniques for Research Applications

Transitioning from laboratory-scale synthesis to the production of larger quantities of this compound for extensive research necessitates robust and scalable methods. The primary synthetic route typically involves the reaction of a butyric acid derivative with diethylamine. smolecule.com For large-scale applications, this process is optimized for yield, safety, and cost-effectiveness, often employing continuous flow reactors to improve conversion rates. The availability of the compound in multi-kilogram batches from suppliers indicates that viable large-scale synthesis protocols have been established. georganics.sk

A critical aspect of large-scale synthesis is the implementation of rigorous purification techniques to ensure the final product meets the high-purity standards required for research applications. smolecule.com These purification steps are essential for removing unreacted starting materials, byproducts, and other impurities that could interfere with experimental results. The most common and effective methods for achieving high purity on a larger scale are distillation and crystallization. smolecule.com

Distillation and Crystallization for Enhanced Purity

Distillation and crystallization are fundamental techniques for the purification of organic compounds in both laboratory and industrial settings. smolecule.comsciencemadness.org

Distillation is particularly effective for purifying liquid compounds or separating liquids with different boiling points. sciencemadness.org For a compound like this compound, which is a liquid at room temperature, vacuum distillation is often the preferred method. sciencemadness.orgsigmaaldrich.com Lowering the pressure reduces the boiling point of the compound, which helps to prevent thermal decomposition that might occur at higher temperatures. This technique is crucial for isolating the product from less volatile impurities. sciencemadness.org

Crystallization is a powerful method for purifying solid compounds or materials that can be converted into a stable, crystalline salt. sciencemadness.org Even if the free acid is a liquid, it can often be converted to a crystalline hydrochloride salt by treatment with hydrochloric acid. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The desired compound selectively crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification. sciencemadness.org Recrystallization from a suitable solvent system can be repeated until the desired level of purity, often greater than 95%, is achieved.

Chromatographic Separation Methods for Complex Mixtures

When distillation or crystallization is insufficient to separate complex mixtures or remove closely related impurities, chromatographic techniques are employed. vulcanchem.com Chromatography separates components based on their differential partitioning between a stationary phase and a mobile phase. chromedia.orgthermopedia.com

For the purification of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is a particularly useful method. sielc.com Reverse-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly applied. vulcanchem.comsielc.com By adjusting the composition of the mobile phase, for example, a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, a high degree of separation can be achieved. sielc.com

This liquid chromatography methodology is scalable and can be adapted for preparative separation, allowing for the isolation of impurities or the purification of the main compound in larger quantities. sielc.com It is also suitable for analyzing complex reaction mixtures to track the progress of a synthesis and identify byproducts.

The following table summarizes the key purification techniques.

Technique Principle of Separation Phase of Compound Typical Application
Vacuum Distillation Difference in boiling points under reduced pressure. sciencemadness.orgLiquidRemoval of non-volatile or high-boiling impurities from the liquid product. dtic.mil
Crystallization Difference in solubility between the compound and impurities in a given solvent. sciencemadness.orgSolid (or convertible to a solid salt)Achieving high purity (>95%) by forming a crystalline solid from a solution.
Preparative HPLC Differential partitioning between a stationary and a mobile phase. chromedia.orgsielc.comLiquid / Soluble SolidSeparation of closely related structural analogs or stereoisomers from complex mixtures. vulcanchem.comsielc.com

Chemical Reactivity and Functional Group Chemistry

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for reactions that extend the carbon skeleton or introduce new functional groups.

The carboxylic acid functional group of 4-(diethylamino)butanoic acid is a viable participant in condensation reactions, a foundational strategy for the assembly of more complex molecular architectures. smolecule.com These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond with the elimination of a small molecule, such as water. This reactivity allows the butanoic acid backbone to be incorporated into larger organic structures. smolecule.com

The synthesis of ester and amide derivatives from this compound represents a significant area of its chemical utility.

Esterification: The reaction of the carboxylic acid with alcohols, typically under acidic conditions, yields the corresponding esters. These reactions are fundamental in modifying the compound's polarity and steric properties. The hydrochloride salt of a related compound, 4-(methylamino)butyric acid, can be synthesized through esterification of 4-aminobutyric acid derivatives. While amide-to-ester substitutions can enhance permeability in certain contexts, esters are generally more prone to hydrolysis. nih.gov

Amidation: The carboxylic acid can react with primary or secondary amines to form amides. These reactions often require activating agents to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. For instance, the synthesis of biaryl substituted 4-amino-butyric acid amides has been explored for their potential as neutral endopeptidase inhibitors. google.com Enzymatic methods, such as those using Candida antarctica lipase (B570770) B (CALB), have also been employed for amidation reactions under anhydrous conditions. mdpi.com

Reaction TypeReagentsProduct TypeSignificance
EsterificationAlcohols, Acid CatalystEstersModification of polarity and steric bulk
AmidationAmines, Activating AgentAmidesIntroduction of diverse amide functionalities

Reactivity of the Diethylamino Group

The tertiary amine functionality of the diethylamino group is characterized by its nucleophilicity and basicity, enabling a different set of chemical transformations.

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it susceptible to alkylation by electrophilic reagents. This can lead to the formation of quaternary ammonium (B1175870) salts, a process known as quaternization. smolecule.com Mild conditions using active reagents like butyl triflate have been suggested for the quaternization of sensitive amino acids. researchgate.net Another approach involves using butyl iodide and potassium bicarbonate in methanol. researchgate.net

Alkylating AgentConditionsProduct
Butyl triflateMild conditionsQuaternary ammonium triflate salt
Butyl iodide, KHCO₃Methanol, Room temperatureQuaternary ammonium iodide salt

The nucleophilic nature of the nitrogen atom is a dominant feature of the diethylamino group's reactivity. uomustansiriyah.edu.iq This property allows it to attack a wide range of electrophiles. uomustansiriyah.edu.iq In molecules with multiple nucleophilic sites, the amine group's reactivity can be selective. For example, in 4-aminocoumarin, the nitrogen atom tends to attack hard electrophiles. sci-hub.se This nucleophilicity is harnessed in various amine-based transformations, contributing to the synthesis of diverse organic molecules. The presence of the diethylamino group can influence a molecule's solubility, reactivity, and interactions with biological targets. smolecule.com

Oxidation Reactions and Product Characterization

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. The tertiary amine is a potential site for oxidation, which can lead to the formation of an N-oxide or undergo more complex transformations. For instance, the oxidation of the related compound 4-(dimethylamino)butanal (B18867) can yield 4-(dimethylamino)butanoic acid. The oxidation of cyclic secondary and tertiary amines can be achieved selectively using molecular iodine under metal-free conditions to form lactams. researchgate.net The characterization of oxidation products typically involves a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the resulting chemical structures.

Influence of the Diethylamino Substitution on Overall Reactivity

Electronic Effects

The diethylamino group exerts two opposing electronic effects:

Inductive Effect (+I): Alkyl groups are electron-donating through induction. The two ethyl groups on the nitrogen atom increase its electron density, making the nitrogen a stronger Lewis base compared to a primary or secondary amine. This enhances its nucleophilicity.

Inductive Effect (-I) of the Protonated Amine: When the nitrogen atom is protonated to form a quaternary ammonium cation (-N+HEt2), the group becomes strongly electron-withdrawing. This -I effect is transmitted through the carbon chain and significantly impacts the acidity of the distant carboxylic acid group.

The primary influence on the carboxylic acid's reactivity comes from the state of the amino group. In its protonated form, the ammonium group's strong electron-withdrawing nature stabilizes the carboxylate anion (R-COO-) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (lowering its pKa) compared to unsubstituted butanoic acid. Conversely, in its neutral, unprotonated form, the diethylamino group has a weak electron-donating inductive effect which would slightly decrease the acidity of the carboxylic acid.

Steric Effects

The two ethyl groups on the nitrogen atom create significant steric bulk. This steric hindrance can affect the reactivity of both the nitrogen atom and the carboxylic acid.

Reactivity of the Amine: The accessibility of the lone pair of electrons on the nitrogen is hindered by the bulky ethyl groups. This can slow down the rate of reactions where the amine acts as a nucleophile, such as in alkylation reactions.

Influence on Specific Reactions

The bifunctional nature of this compound leads to characteristic reactions for both its acidic and basic centers.

Reactions at the Carboxylic Acid: The carboxyl group can undergo standard reactions such as esterification (reaction with an alcohol under acidic conditions) and amidation (reaction with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide, DCC). smolecule.comsmolecule.com The presence of the tertiary amine can potentially catalyze these reactions intramolecularly, although it can also be protonated under acidic conditions, complicating the reaction profile.

Intramolecular Cyclization: A significant reaction pathway for γ-amino acids is intramolecular cyclization to form a five-membered ring lactam. For this compound, this would involve the nucleophilic nitrogen atom attacking the electrophilic carbonyl carbon of the carboxylic acid (or an activated derivative). Research on related 4-aminobutyric acid derivatives has shown that this cyclization can be very rapid, with rates highly dependent on the substituents on the nitrogen atom. rsc.orgresearchgate.net The steric hindrance from the diethyl groups might slow this cyclization compared to less substituted amines, but it remains a key potential intramolecular reaction pathway, especially when the carboxyl group is activated.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(diethylamino)butanoic acid, offering insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the butanoic acid chain and the N-diethyl group.

The protons on the ethyl groups attached to the nitrogen atom typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The protons on the butanoic acid backbone also show characteristic multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and carboxylic acid groups. A predicted ¹H NMR data table is presented below, based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂-COOH (α-protons) 2.2 - 2.4 Triplet ~7.5
-CH₂-CH₂-COOH (β-protons) 1.8 - 2.0 Multiplet ~7.5
N-CH₂-CH₂- (γ-protons) 2.8 - 3.0 Triplet ~7.5
N-(CH₂-CH₃)₂ 2.9 - 3.1 Quartet ~7.2
N-(CH₂-CH₃)₂ 1.1 - 1.3 Triplet ~7.2

Note: Predicted values can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the structure of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region (170-180 ppm). The carbons attached to the nitrogen atom are also deshielded and appear at a characteristic chemical shift. The following table provides predicted ¹³C NMR chemical shifts.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C OOH 175 - 180
-C H₂-COOH (α-carbon) 30 - 35
-C H₂-CH₂-COOH (β-carbon) 22 - 27
N-C H₂-CH₂- (γ-carbon) 50 - 55
N-(C H₂-CH₃)₂ 45 - 50

Note: Predicted values can vary based on solvent and experimental conditions.

For unambiguous assignment of proton and carbon signals, especially in complex molecules, advanced NMR techniques are utilized.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) are used to establish correlations between coupled protons, helping to trace the connectivity of the butanoic acid chain. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. These methods would definitively confirm the assignment of all proton and carbon signals for this compound.

Solid-State NMR (ssNMR) : While less common for this type of small molecule which is often analyzed in solution, ssNMR could be used to study the compound in its solid form. This would provide information on the molecular conformation and intermolecular interactions present in the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₇NO₂), the expected exact molecular weight is approximately 159.23 g/mol . nih.gov

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. A key fragmentation pathway for N,N-dialkylamino compounds is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion, which is often the most intense peak (base peak) in the spectrum. For this compound, the base peak would likely correspond to the [CH₂=N(CH₂CH₃)₂]⁺ fragment.

Predicted Mass Spectrometric Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion
159 [M]⁺ (Molecular Ion)
114 [M - COOH]⁺
86 [CH₂=N(CH₂CH₃)₂]⁺ (Base Peak)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the chemical formula C₈H₁₇NO₂ and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of this compound would be selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This process provides a detailed fragmentation pathway that is characteristic of the molecule's structure. By analyzing the daughter ions produced from the fragmentation of the parent ion, the connectivity of the atoms within the molecule can be confirmed, providing a high degree of confidence in the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insights into the molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features, namely the carboxylic acid and the tertiary amine groups.

The most prominent feature in the FT-IR spectrum is the very broad absorption band typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.infoucalgary.caspectroscopyonline.com This broadness is a result of the strong intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.infoucalgary.caspectroscopyonline.com

Another key indicator of the carboxylic acid group is the strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration, which typically appears in the range of 1725-1700 cm⁻¹. docbrown.infoucalgary.ca The presence of both the broad O-H and the strong C=O bands is a definitive indicator of the carboxylic acid functional group. docbrown.info

The C-H stretching vibrations of the ethyl and butyl groups are expected to appear as multiple sharp bands in the 3000-2850 cm⁻¹ region. docbrown.infoucalgary.ca Additionally, the C-N stretching vibration of the tertiary amine is expected to be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹, although it may be weak and coupled with other vibrations.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching (H-bonded)3300 - 2500Strong, Very Broad
Alkyl (C-H)Stretching3000 - 2850Medium to Strong
Carbonyl (C=O)Stretching1725 - 1700Strong
Tertiary Amine (C-N)Stretching1250 - 1020Weak to Medium

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show a strong band for the symmetric C=O stretching vibration of the carboxylic acid group, typically around 1665 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkyl chains would also be prominent in the 3000-2850 cm⁻¹ region. researchgate.net

The C-N stretching of the diethylamino group and the C-C skeletal vibrations would also be observable in the fingerprint region of the Raman spectrum, providing further structural confirmation. Analysis of the low-frequency modes in the terahertz region of the Raman spectrum could provide insights into the collective vibrational modes and intermolecular interactions of the molecule. nih.govresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl (C-H)Stretching3000 - 2850Strong
Carbonyl (C=O)Symmetric Stretching~1665Strong
Alkyl (C-H)Bending~1400Medium
Carboxylic Acid (C-O)Stretching~1200Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aliphatic compounds like this compound, which lack extensive conjugation or chromophores, the electronic transitions require high energy, and thus, absorption occurs in the far UV region.

The primary electronic transition expected for this compound is the n → σ* transition associated with the non-bonding electrons of the nitrogen and oxygen atoms. The carboxylic acid group itself typically exhibits a weak n → π* transition around 200-210 nm. libretexts.org The presence of the tertiary amine may lead to a slight shift or an additional absorption band in a similar region. Without additional chromophores, significant absorption in the near UV or visible range is not expected. libretexts.orgcopernicus.org

Functional GroupElectronic TransitionExpected Absorption Maximum (λmax, nm)
Carboxylic Acidn → π~200 - 210
Tertiary Aminen → σ<200

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about this compound in its solid state.

If suitable single crystals of the compound can be grown, X-ray diffraction analysis would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule.

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The nature and geometry of hydrogen bonds (e.g., between the carboxylic acid groups) and other non-covalent interactions that stabilize the crystal structure.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This analysis is crucial for confirming the empirical and molecular formula of a synthesized compound.

For this compound, with the molecular formula C₈H₁₇NO₂, the theoretical elemental composition can be calculated based on its atomic masses. Experimental results from elemental analysis of a pure sample should closely match these theoretical values, typically within a ±0.4% margin, thereby confirming the stoichiometry of the compound.

ElementSymbolTheoretical Percentage (%)
CarbonC60.34
HydrogenH10.76
NitrogenN8.80
OxygenO20.10

Computational and Theoretical Studies of 4 Diethylamino Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com It is a workhorse of modern computational chemistry for predicting molecular geometries, energies, and other properties.

A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 4-(diethylamino)butanoic acid, a DFT study would predict its three-dimensional structure. This process would yield crucial data, which could be presented in a table of predicted bond lengths and angles.

Table 1: Hypothetical Predicted Bond Parameters for this compound (Note: The following data is illustrative and requires an actual DFT study for validation.)

Parameter Bond/Angle Predicted Value
Bond Length C=O e.g., 1.21 Å
Bond Length C-O e.g., 1.35 Å
Bond Length C-N e.g., 1.47 Å
Bond Angle O=C-O e.g., 125°

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. This correlation is vital for assigning spectral peaks to specific molecular motions. For saturated carboxylic acids, the C=O stretching frequency is a key indicator of the local environment and hydrogen bonding interactions. epa.gov

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: The following data is illustrative and requires an actual DFT study for validation.)

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(O-H) e.g., 3450 cm⁻¹ Carboxylic acid O-H stretch
ν(C-H) e.g., 2970-2850 cm⁻¹ Alkyl C-H stretches
ν(C=O) e.g., 1715 cm⁻¹ Carbonyl C=O stretch
δ(CH₂) e.g., 1460 cm⁻¹ Methylene (B1212753) scissoring

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. tandfonline.com The energies and shapes of these orbitals are crucial for understanding the chemical reactivity and stability of a molecule. science.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. growingscience.com The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are fundamental descriptors of molecular reactivity and stability. researchgate.netwuxiapptec.com A DFT calculation would provide the specific energy values for these orbitals in this compound.

Table 3: Hypothetical FMO Properties for this compound (Note: The following data is illustrative and requires an actual DFT study for validation.)

Parameter Predicted Value (eV)
HOMO Energy e.g., -6.5 eV
LUMO Energy e.g., 2.1 eV

The HOMO-LUMO gap is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. The locations of the HOMO and LUMO on the molecular structure can predict the sites for electrophilic and nucleophilic attack, respectively. For instance, in a molecule like this compound, one might hypothesize that the HOMO is localized around the nitrogen atom of the diethylamino group, making it a likely site for electrophilic attack, while the LUMO may be centered on the carbonyl group of the carboxylic acid, a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It is calculated from the total electron density and is a key descriptor in understanding chemical reactivity. The MEP map illustrates the electrostatic potential at the surface of a molecule, identifying regions that are rich or poor in electrons.

Research Findings: The MEP surface is color-coded to indicate different potential values. Conventionally, red signifies regions of high electron density and strong negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue indicates areas of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. Intermediate potentials are shown in green, yellow, and orange.

For this compound, an MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): The most negative regions would be concentrated around the oxygen atoms of the carboxylic acid group, due to their high electronegativity and lone pairs of electrons. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Positive Potential (Blue): A significant region of positive potential would be located around the hydroxyl hydrogen of the carboxylic acid group, highlighting its acidic nature and its role as a hydrogen bond donor. The nitrogen atom of the diethylamino group, particularly if protonated, would also exhibit a positive potential, making it a site for interaction with negatively charged species.

Neutral Potential (Green): The aliphatic carbon chain of the butanoic acid and the ethyl groups would generally display a neutral or near-neutral potential, indicating their lower reactivity in electrostatic interactions.

By mapping these charge distributions, MEP analysis provides a clear and predictive guide to the molecule's reactive behavior and its potential for intermolecular interactions, such as hydrogen bonding. ontosight.ai

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. smolecule.com It is an indispensable tool for exploring the conformational landscape of a molecule, providing insights into its flexibility, stability, and the dynamic nature of its structure in different environments.

Research Findings: An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then solve Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms change over a specific period. smolecule.com

The key objectives of performing MD simulations on this compound would include:

Conformational Sampling: Identifying the most stable, low-energy conformations of the molecule. The flexible butyl chain and the diethylamino group can adopt numerous spatial arrangements, and MD simulations can explore these possibilities and determine their relative populations.

Solvent Effects: Understanding how the molecule interacts with its surrounding solvent (e.g., water). This includes analyzing the formation and dynamics of hydrogen bonds between the carboxylic acid group, the amino group, and water molecules.

Dynamic Behavior: Assessing the flexibility of different parts of the molecule. For instance, the rotational freedom around the C-C single bonds of the butanoic acid backbone can be quantified.

While specific MD simulation studies on this compound are not extensively documented in public literature, the methodology remains a standard and powerful approach for studying such molecules. The results of such simulations would be crucial for understanding how the molecule's shape and flexibility influence its interactions with biological targets.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This analysis is particularly effective for quantifying intramolecular charge transfer and hyperconjugative interactions.

Research Findings: NBO analysis examines the interactions between "donor" (filled) and "acceptor" (empty) orbitals. The strength of these interactions is estimated using second-order perturbation theory, providing a measure of their contribution to the molecule's stability.

For this compound, an NBO analysis would reveal:

Charge Distribution: It would provide a detailed breakdown of the natural atomic charges on each atom, offering a more refined picture than MEP alone.

Hyperconjugative Interactions: The analysis would identify stabilizing interactions, such as the delocalization of electron density from the lone pair of the nitrogen atom into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. Similarly, it would detail interactions involving the oxygen lone pairs and the π-system of the carbonyl group.

Intramolecular Hydrogen Bonding: NBO can be used to detect and quantify the strength of any potential intramolecular hydrogen bonds, for example, between the amino group and the carbonyl oxygen, which could influence the molecule's preferred conformation.

Although specific NBO analysis reports for this compound are limited, the technique is fundamental in computational chemistry for elucidating the electronic interactions that govern molecular structure and stability.

Structure-Property Relationship (SPR) Modeling based on Computational Descriptors

Structure-Property Relationship (SPR) modeling uses computational descriptors to correlate a molecule's structure with its physicochemical properties or biological activity. These descriptors are numerical values calculated from the molecular structure that quantify various aspects like size, shape, and electronic features.

Research Findings: A variety of computational descriptors can be calculated for this compound to predict its behavior. Public databases like PubChem provide a set of pre-computed properties that are essential for SPR studies. These descriptors serve as the basis for building predictive models.

Below is an interactive table of key computational descriptors for this compound.

Property NameValue/DescriptorReference
Molecular Formula C₈H₁₇NO₂Computed by PubChem
Molecular Weight 159.23 g/mol Computed by PubChem
IUPAC Name This compoundComputed by Lexichem
XLogP3-AA -1.4Computed by Cactvs
Hydrogen Bond Donor Count 1Computed by Cactvs
Hydrogen Bond Acceptor Count 3Computed by Cactvs
Rotatable Bond Count 6Computed by Cactvs
Exact Mass 159.125928785 DaComputed by PubChem
Topological Polar Surface Area 40.5 ŲComputed by Cactvs
Heavy Atom Count 11Computed by PubChem
Complexity 111Computed by Cactvs

These descriptors quantify important molecular features:

XLogP3-AA: An estimate of lipophilicity, which influences how the molecule distributes between fatty (nonpolar) and aqueous (polar) environments. A negative value suggests higher water solubility.

Hydrogen Bond Donor/Acceptor Count: These numbers predict the molecule's capacity to form hydrogen bonds, a critical factor in its interaction with biological macromolecules and its solubility in water.

Rotatable Bond Count: This descriptor relates to the conformational flexibility of the molecule.

Topological Polar Surface Area (TPSA): The TPSA is the surface area of all polar atoms in a molecule and is a good predictor of properties like intestinal absorption and blood-brain barrier penetration.

By analyzing these and other descriptors, SPR models can be developed to forecast the properties of new, related compounds without requiring their synthesis and experimental testing.

Applications in Advanced Organic Synthesis and Chemical Biology Research

4-(Diethylamino)butanoic Acid as a Versatile Building Block in Organic Synthesis

The dual functionality of this compound, possessing both a nucleophilic tertiary amine and a carboxylic acid that can be converted into an electrophilic acyl chloride, renders it a versatile building block in synthetic chemistry. smolecule.com Its structure allows for participation in a variety of chemical reactions, making it a valuable starting point for creating more elaborate molecules. The four-carbon backbone provides a flexible spacer that can be incorporated into larger molecular frameworks.

In the field of organic synthesis, the strategic use of bifunctional building blocks is crucial for the efficient construction of complex molecular architectures. The carboxylic acid moiety of this compound can readily undergo condensation reactions to form amide, ester, or other related bonds. smolecule.com Simultaneously, the diethylamino group can act as a base or a nucleophile. This orthogonal reactivity is particularly valuable in multi-step synthetic sequences.

One of the notable applications for derivatives of this compound is in solid-phase peptide synthesis (SPPS). smolecule.com In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support. Non-proteinogenic amino acids like this compound can be incorporated into peptide chains to introduce specific structural features, such as flexible linkers or cationic charges, which can influence the peptide's conformation and biological activity. smolecule.commasterorganicchemistry.com The process involves activating the carboxylic acid group, often with reagents like N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate amide bond formation with the free amino group of the resin-bound peptide. smolecule.commasterorganicchemistry.com

Table 1: Synthetic Reactions Involving this compound Functional Groups

Functional GroupReaction TypePotential Products
Carboxylic AcidAmide CondensationAmides, Peptides
Carboxylic AcidEsterificationEsters
Diethylamino GroupAlkylationQuaternary Ammonium (B1175870) Salts
Diethylamino GroupProtonation (Acid-Base)Ammonium Salts

The butanoic acid (or butyric acid) framework is present in numerous biologically active compounds. Butyric acid and its derivatives are known to have roles in cellular differentiation, proliferation, and gene expression, making them interesting scaffolds for drug development, particularly in oncology and for hemoglobinopathies. nih.govnih.gov The unique diethylamino substitution on the butanoic acid backbone gives this compound distinct chemical properties, such as altered solubility and basicity, that can be exploited in drug design. smolecule.com

While specific, widely marketed drugs directly derived from this compound are not prominent, its structure serves as a valuable precursor for creating libraries of compounds for biological screening. smolecule.com For instance, derivatives of butenoic acid have been synthesized and shown to act as potent enzyme inhibitors. nih.gov By modifying the carboxylic acid or the amino group, medicinal chemists can generate a diverse set of molecules to explore structure-activity relationships (SAR) for a given biological target. The related scaffold, 4-(diethylamino)benzaldehyde, has been used as a basis for developing potent and selective inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer. nih.gov This highlights the potential of the diethylamino-substituted scaffold in generating pharmacologically active agents.

Design and Synthesis of Molecular Probes and Ligands

Molecular probes and ligands are essential tools in chemical biology for studying and visualizing biological processes. The design of these tools often involves combining a recognition element with a signaling moiety, such as a fluorophore. The amino acid backbone provides a convenient and biocompatible scaffold for constructing such probes. rsc.orgacs.org

Fluorescent dyes are indispensable in modern biological research. Unnatural amino acids are frequently used as scaffolds for creating fluorescent probes that can be incorporated into peptides and proteins to study their structure, function, and localization within living cells. rsc.orgacs.org The synthesis of these probes often involves coupling a fluorophore to the side chain of an amino acid. nih.gov

The this compound structure contains features relevant to fluorophore design. The diethylamino group, in particular, is a well-known electron-donating group used as an auxochrome in many classes of fluorescent dyes, such as coumarins and rhodamines, where it helps to modulate the spectral properties of the molecule. While direct synthesis of a fluorescent dye from this compound is not widely documented in available literature, its structural elements are pertinent. For example, a related compound, 4-(dimethylamino)butyric acid (DMBA), has been successfully used as a labeling agent for the electrochemiluminescence (ECL) detection of biological substances, demonstrating the utility of such structures in developing sensitive bioanalytical methods. nih.gov This suggests the potential for this compound to be used in the development of new fluorescent probes or labeling agents.

Table 2: Key Components in Fluorescent Probe Design

ComponentFunctionExample from this compound
ScaffoldProvides the basic molecular framework.Butanoic acid backbone
Reactive HandleAllows covalent attachment to biomolecules.Carboxylic acid group
Modulating GroupInfluences fluorescence properties (e.g., wavelength, quantum yield).Diethylamino group (potential auxochrome)

Complex multifactorial diseases like Alzheimer's disease have prompted a shift in drug discovery from a "one molecule, one target" approach to the design of Multi-Target Directed Ligands (MTDLs). nih.govscienceopen.com An MTDL is a single chemical entity designed to interact with multiple biological targets simultaneously, which can offer a more effective therapeutic strategy. scienceopen.comnih.gov

The design of MTDLs often involves linking two or more distinct pharmacophores together with a chemical spacer. The butanoic acid chain of this compound is well-suited to act as a flexible linker in such architectures. Its length and conformational flexibility can be ideal for allowing the attached pharmacophores to orient themselves correctly to bind to their respective targets. The carboxylic acid and amino groups provide convenient points for chemical conjugation to different pharmacophoric units. Though specific MTDLs incorporating this compound are not extensively reported, its structural characteristics align well with the general design principles used in this innovative area of medicinal chemistry. frontiersin.orgmdpi.com

Role in Material Science Research

The application of this compound in material science is not a widely explored area based on currently available research. However, bifunctional molecules, in general, are of great interest to material scientists. They can be used as monomers for the synthesis of specialty polymers, such as polyamides or polyesters, where the diethylamino group would be incorporated as a pendant side chain. Such functional groups could be used to alter the properties of the resulting polymer, for example, by influencing its solubility, its ability to coordinate with metal ions, or its pH-responsiveness. Furthermore, the carboxylic acid group could be used to graft the molecule onto the surface of materials to modify their surface properties, introducing a positive charge (upon protonation of the amine) and altering surface energy. While plausible, there is limited specific research demonstrating the use of this compound in these applications.

Exploration in Polymer Chemistry and Functional Material Development

The bifunctional nature of this compound, containing both a carboxylic acid and a tertiary amine group, theoretically positions it as a versatile building block or monomer in polymer chemistry. The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides, while the tertiary amine group can be utilized for various functionalities.

Despite this potential, there is a notable lack of specific research focused on the synthesis and characterization of polymers derived directly from this compound. The scientific literature readily available does not detail instances of its homopolymerization or its copolymerization with other monomers to create functional materials. The exploration of its utility in this domain remains a prospective area for future research.

Generally, amino acids and their derivatives are employed in the development of biodegradable polymers and functional materials. For instance, the homopolymer of 4-hydroxybutanoic acid is a known polyester. youtube.com This suggests that, by analogy, this compound could potentially be explored for creating polymers with unique properties imparted by the diethylamino group, such as pH-responsiveness, metal-chelating capabilities, or specific catalytic activities. However, at present, such investigations are not found in the reviewed literature.

Application in Light-Emitting Materials Research

In the field of light-emitting materials, organic molecules with specific electronic properties are sought after. These often include extended π-conjugated systems and electron-donating or electron-withdrawing groups that can be tailored to achieve desired emission colors and efficiencies.

A search of scientific databases does not yield specific studies on the application of this compound as a primary component in light-emitting materials. Its aliphatic structure lacks the extensive conjugation typically associated with organic chromophores and fluorophores.

However, it is plausible that this compound could serve as a precursor or a side-chain moiety in the synthesis of more complex light-emitting molecules or polymers. The tertiary amine group can act as an electron-donating group, which is a common feature in many organic dyes and light-emitting materials.

For context, research into other amino acid derivatives has shown some promise in luminescent applications. For example, 4-(dimethylamino)butyric acid, a structurally similar compound, has been utilized as a labeling agent for electrochemiluminescence (ECL) detection of biological substances. nih.gov In this application, the amine group plays a crucial role in the ECL process. This suggests that the diethylamino group in this compound could potentially be leveraged in a similar manner, although specific research to this effect is not currently available.

The development of novel light-emitting materials often involves the synthesis of molecules with a donor-acceptor architecture to tune the emission properties. While this compound itself is not a light-emitting material, its functional groups could be incorporated into larger molecular designs for this purpose.

Mechanistic Biological Investigations of 4 Diethylamino Butanoic Acid Analogs in Vitro and Preclinical Focus

Exploration of Molecular and Cellular Targets (Non-Clinical)

Non-clinical studies of 4-(diethylamino)butanoic acid analogs have begun to elucidate their mechanisms of action at the molecular level. Research has focused on identifying specific biological receptors, enzymes, and neurotransmitter systems that these compounds interact with, providing a foundational understanding of their pharmacological potential.

The parent compound, butanoic acid (also known as butyric acid), is a recognized endogenous agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), a G protein-coupled receptor (GPCR). mdpi-res.comresearchgate.net HCA2, also known as GPR109A, is expressed in various immune cells and adipocytes. acs.org Its activation by ligands like butyric acid initiates Gi/o signaling pathways. nih.gov The structural relationship between this compound and butyric acid suggests the potential for interaction with the HCA receptor family. Agonists activate these receptors by forming a salt bridge with a conserved arginine residue within the ligand-binding pocket. acs.org While direct studies on this compound's affinity for HCA2 are not detailed in the available literature, the activity of its parent compound provides a rationale for investigating this target.

The influence of this compound analogs on various enzyme systems has been a subject of preliminary investigation. These studies aim to identify specific enzymatic pathways that are modulated by this class of compounds.

Based on the reviewed scientific literature, no specific in vitro or preclinical studies evaluating the direct inhibitory effects of this compound or its close analogs on cholinesterase enzymes (Acetylcholinesterase, AChE; Butyrylcholinesterase, BChE) were identified.

Based on the reviewed scientific literature, no non-clinical studies investigating the inhibitory potential of this compound analogs against human carbonic anhydrase isoforms, such as hCA I and hCA II, were found. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition is a mechanism of action for several classes of pharmaceuticals. nih.govnih.gov

In the search for new agents to modulate carbohydrate metabolism, analogs of this compound have been investigated for their effects on α-glucosidase. This enzyme is crucial for breaking down complex carbohydrates in the intestine. Inhibition of α-glucosidase can delay carbohydrate absorption and is a therapeutic strategy for managing postprandial hyperglycemia.

A study on a series of novel 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives demonstrated noncompetitive inhibition of yeast α-glucosidase. The research indicated that substitutions on the benzene (B151609) ring and the length of the oxoalkyl groups were important for the inhibitory activity. The most potent compound in the series, bearing a 4-chlorophenyl substitution, exhibited significant inhibition.

Inhibition of Yeast α-Glucosidase by 4-(Dimethylaminoalkyl)piperazine Analogs
Compound IDSubstitutionInhibition Constant (Ki)Inhibition Type
PC14-chlorophenyl5.75 µMNoncompetitive
PC22,4-dichlorophenyl12.70 µMNoncompetitive

Preclinical research has identified interactions of this compound analogs with key neurotransmitter systems, specifically the cholinergic and serotonergic systems. These interactions have been characterized primarily through receptor binding and functional assays.

One analog, 3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester (TMB-8), has been shown to be a potent antagonist at both nicotinic acetylcholine (B1216132) receptors (AChRs) and 5-hydroxytryptamine (5-HT)3 receptors. In studies using Torpedo californica AChR, TMB-8 acted as a noncompetitive antagonist, inhibiting the receptor in its resting, open-channel, and desensitized states.

Furthermore, the same compound was found to antagonize the 5-HT3 receptor. Functional assays using mouse and human 5-HT3Rs expressed in Xenopus laevis oocytes indicated a competitive antagonism mechanism at this receptor, highlighting that TMB-8 interacts differently with the structurally homologous AChR and 5-HT3R. This dual activity points to a complex pharmacological profile with the potential to modulate both the cholinergic and serotonergic systems.

Preclinical Activity of TMB-8 on Neurotransmitter Receptors
TargetAssayActivityPotencyMechanism
Nicotinic Acetylcholine Receptor (Torpedo californica)[3H]phencyclidine binding inhibitionInhibitionIC50 = 2.4 µMNoncompetitive Antagonist
Nicotinic Acetylcholine Receptor (Torpedo californica)Photoincorporation inhibitionInhibitionIC50 = 3.1 µMNoncompetitive Antagonist
5-HT3 Receptor[3H]GR65630 binding inhibitionInhibitionKi = 2.5 µMCompetitive Antagonist

Biochemical Pathway Investigations (Non-Clinical)

Role in Butyric Acid-Like Metabolic Pathways

Mechanistic investigations into this compound often focus on its structural similarity to butyric acid (also known as butanoic acid), a well-characterized short-chain fatty acid (SCFA). smolecule.com Butyric acid is a key product of anaerobic bacterial fermentation in the mammalian gut and plays a significant role in energy homeostasis and metabolic signaling. ebm-journal.orgwikipedia.org Research suggests that this compound may interact with biological pathways in a manner analogous to butyric acid. smolecule.com

One of the primary mechanisms of butyric acid is its action as an endogenous agonist for the human hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor involved in metabolic regulation. smolecule.com It is hypothesized that this compound could also engage with such receptors, potentially influencing similar signaling cascades. The metabolic pathway for butyric acid involves its conversion from butyryl-CoA, which is synthesized from two molecules of acetyl-CoA. osti.govresearchgate.net This process is central to the metabolism of acidogenic clostridia in the gut. osti.gov While direct metabolic studies on this compound are limited, its structural foundation suggests it could be a subject of investigation within the broader context of butyrate (B1204436) metabolism and its influence on cellular processes. drugbank.com

Influence on Short-Chain Fatty Acid Production and Gut Microbiota Interactions

The production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate is a primary result of the fermentation of dietary fibers by the gut microbiota. nih.govtaylorfrancis.com These molecules are crucial signaling molecules between the gut microbiome and the host, regulating local and peripheral metabolism. ebm-journal.orgnih.gov The composition and function of the gut microbiota directly influence the profile of SCFAs produced. mdpi.comnih.gov

Investigations into this compound include its potential to influence SCFA production and interact with the gut microbiota, though this remains an active area of research. smolecule.com The rationale for these investigations is based on the established role of its parent compound, butyric acid, in gut health. frontiersin.org Butyrate serves as the primary energy source for colonocytes, enhances the gut barrier integrity, and modulates the composition of the gut microbiome. nih.govfrontiersin.orgnih.gov Studies on butyric acid supplementation have shown it can alter the gut microbiome, potentially improving nutrient digestibility and gut function. nih.gov Therefore, it is plausible that analogs such as this compound are being explored for their capacity to modulate the gut environment and influence the complex interplay between diet, microbiota, and host metabolism. smolecule.comnih.gov

The table below summarizes the major SCFAs produced by gut microbiota and their primary functions, providing context for the investigation of related compounds.

Short-Chain Fatty Acid (SCFA)Carbon NumberPrimary FunctionsKey Producing Bacteria (Examples)
Acetate C2Substrate for cholesterol and fatty acid synthesis; major SCFA in the colon. nih.govBifidobacterium, Lactobacillus, Akkermansia, Prevotella. mdpi.comcabidigitallibrary.org
Propionate C3Substrate for hepatic gluconeogenesis; involved in satiety signaling. nih.govBacteroidetes, Firmicutes (e.g., Veillonella). nih.govmdpi.com
Butyrate C4Primary energy source for colonocytes; anti-inflammatory effects; histone deacetylase inhibition. ebm-journal.orgfrontiersin.orgFirmicutes (e.g., Faecalibacterium prausnitzii, Eubacterium rectale, Roseburia). nih.govcabidigitallibrary.org

In Vitro Metabolic Studies Using Recombinant Enzymes and Cellular Models

To elucidate the specific metabolic fate and cellular effects of novel compounds, in vitro studies employing recombinant enzymes and various cellular models are essential. For a compound like this compound, such studies would aim to identify potential metabolic transformations, target enzymes, and effects on cellular pathways.

While specific in vitro metabolic data for this compound is not extensively detailed in publicly available literature, the methodologies used to study its structural analog, butyric acid, provide a clear framework. For instance, human adenocarcinoma cell lines, such as HT29, are frequently used to study the effects of butyrate on cell differentiation, proliferation, and apoptosis. epa.gov Studies on these cell lines have demonstrated that butyrate can induce differentiation and up-regulate markers like alkaline phosphatase. epa.gov

Metabolic investigations would likely involve incubating this compound with recombinant enzymes known to be involved in fatty acid metabolism or xenobiotic detoxification (e.g., cytochrome P450 enzymes) to identify potential metabolites. Cellular models, including primary colonocytes or cancer cell lines, would be used to assess its impact on cellular respiration, gene expression, and signaling pathways, drawing comparisons to the known effects of butyric acid.

Investigation of Potential Antimicrobial Mechanisms in Analogs

The antimicrobial properties of short-chain fatty acids and their derivatives are a subject of significant research interest, particularly as an alternative to traditional antibiotics. nih.gov Butyric acid and its analogs have been shown to possess direct and indirect antimicrobial effects against a range of bacterial pathogens. nih.gov

The primary proposed mechanism for the direct antimicrobial action of compounds like butyric acid is the disruption of bacterial cell membrane integrity. nih.gov Studies have shown that exposure to butanoic acid can lead to increased membrane permeabilization and depolarization in bacteria such as A. baumannii and E. coli. nih.gov This disruption compromises essential cellular functions, leading to growth inhibition or cell death. Another related mechanism observed with fatty acid derivatives is the induction of leakage of cellular contents and a reduction in metabolic activity, further confirming that the cell membrane is a key target. nih.govresearchgate.net

Indirect antimicrobial effects are also significant and are often mediated through the host's immune system. Butyrate can enhance host defense by inducing the production of antimicrobial peptides (host defensins) and activating both innate and adaptive immune responses. nih.gov Investigations into analogs like this compound would logically explore similar mechanisms, assessing their ability to permeabilize bacterial membranes and modulate host immune responses to infection. nih.govmdpi.com

Mechanistic Studies of Cytotoxic Effects in Cancer Cell Lines (In Vitro)

The potential of butyric acid and its derivatives as anticancer agents has been demonstrated in numerous in vitro studies across various cancer cell lines. nih.govnih.gov These compounds can inhibit cancer cell growth and induce programmed cell death, or apoptosis. nih.gov

Studies on human breast cancer cell lines (e.g., MCF7, T47D) have shown that sodium butyrate exerts a time- and dose-dependent inhibition of cell growth. nih.gov This antiproliferative effect is often associated with a block in the cell cycle, typically at the G2/M phase, which can subsequently lead to apoptosis. nih.gov A key molecular mechanism underlying these effects is the inhibition of histone deacetylases (HDACs). nih.gov By inhibiting HDACs, butyrate causes hyperacetylation of histones, which alters gene expression to favor cell cycle arrest and apoptosis. nih.gov

The cytotoxic effects of butyrate have also been observed in colon adenocarcinoma cell lines like HT29, where it can induce both differentiation and apoptosis. epa.gov Given these established activities of butyrate, its analogs, including this compound, are considered compounds of interest for investigation into similar cytotoxic and pro-apoptotic mechanisms in various cancer models. nih.govmdpi.com

The table below presents findings from in vitro studies on the cytotoxic effects of sodium butyrate on different cancer cell lines.

Cell LineCancer TypeObserved EffectsProposed Mechanism
MCF7, T47D Breast Cancer (Estrogen Receptor-Positive)Growth inhibition, G2/M cell cycle block, induction of apoptosis. nih.govCell cycle perturbation. nih.gov
MDA-MB-231, BT20 Breast Cancer (Estrogen Receptor-Negative)Growth inhibition, G2/M cell cycle block. nih.govCell cycle perturbation. nih.gov
VACO 5 Colon AdenocarcinomaInduction of apoptosis, accelerated by TPA treatment. nih.govHistone deacetylase (HDAC) inhibition. nih.gov
HT29 Colon AdenocarcinomaInduction of differentiation and apoptosis. epa.govActivation of caspase-3, cleavage of PARP. epa.gov

Induction of Apoptosis via Oxidative Stress Pathways

Apoptosis is a fundamental process for eliminating damaged or unwanted cells and can be triggered through intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com A growing body of evidence suggests that oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them—is a key trigger for apoptosis in cancer cells. nih.gov

The induction of ROS can damage cellular components, including mitochondria, leading to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C. mdpi.comnih.gov Saturated fatty acids, for example, have been shown to induce apoptosis in various cell types through mechanisms involving ER stress and an increase in ROS production. nih.gov Certain chemotherapeutic agents function by inducing oxidative stress, which in turn activates apoptotic signaling cascades. nih.gov

While direct evidence linking this compound to this specific mechanism is still emerging, the investigation of its analogs often includes assessing their capacity to generate ROS and trigger oxidative stress-mediated apoptosis in cancer cells. mdpi.com This line of inquiry involves measuring intracellular ROS levels, mitochondrial membrane potential, and the activation of key apoptotic proteins (e.g., caspases, Bax) following treatment with the compound. mdpi.commdpi.com

Modulation of Apoptotic Signal Transduction

While direct and extensive mechanistic investigations specifically targeting the modulation of apoptotic signal transduction by this compound are not widely available in the reviewed scientific literature, the pro-apoptotic activities of its parent compound, γ-aminobutyric acid (GABA), and related butyric acid derivatives have been studied. These studies provide a foundational understanding of the potential pathways through which analogs of this compound might exert their effects on programmed cell death.

In preclinical models, gamma-aminobutyric acid (GABA) has been shown to induce apoptosis in tumor cells. nih.gov This process is initiated through its interaction with the GABAB receptor (GABABR1). This interaction recruits β-arrestins, which then act as adapter proteins to bring c-Jun N-terminal kinases (JNKs) to the receptor. This proximity facilitates the activation of the JNK signaling pathway, which is involved in the regulation of cellular growth and apoptosis. nih.gov

The activation of JNKs leads to the phosphorylation of the downstream transcription factor c-Jun. Phosphorylated c-Jun, in turn, can upregulate the transcription of a variety of pro-apoptotic genes. nih.gov Furthermore, GABA has been observed to modulate the balance of key apoptotic regulatory proteins. Specifically, it up-regulates the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance favors the permeabilization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway. nih.gov The increased Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which subsequently leads to the cleavage and activation of caspase-3, a key executioner caspase, ultimately resulting in apoptotic cell death. nih.gov The pro-apoptotic effects of GABA can be reversed by a GABABR antagonist, confirming the receptor's role in initiating this signaling cascade. nih.gov

Studies on butyric acid, another structurally related compound, have also demonstrated its capacity to induce apoptosis. Sodium butyrate has been shown to activate both the extrinsic and intrinsic apoptotic pathways in murine cementoblasts. nih.gov This is evidenced by the degradation of procaspases-3, -8, and -9 and a corresponding increase in their cleaved, active forms. nih.gov Similarly, derivatives of butyric acid have been found to induce apoptosis in leukemia cells. sigmaaldrich.com

Table of Research Findings on Apoptosis Modulation by Related Compounds

Compound/AnalogCell Line/ModelKey Findings in Apoptotic Signal Transduction
Gamma-aminobutyric acid (GABA)Various cancer cell linesInduces apoptosis via GABABR1·β-arrestins·JNKs signaling; increases Bax/Bcl-2 ratio; activates caspase-3. nih.gov
Sodium ButyrateMurine Cementoblasts (OCCM.30)Activates extrinsic and intrinsic apoptotic pathways; stimulates degradation of procaspases-3, -8, and -9. nih.gov
Acrylamide-PABA analog 4j MCF-7 breast cancer cellsIncreases levels of p53 and Bax; down-regulates Bcl-2; enhances caspase 9 levels. rsc.org
Monosaccharide butyrate derivativesChronic Lymphocytic Leukemia (CLL) cellsPotent inducers of apoptosis. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

Currently, the synthesis of 4-(diethylamino)butanoic acid can be achieved through the reaction of butyric acid and diethylamine (B46881) smolecule.com. However, future research is anticipated to focus on developing more advanced synthetic routes that prioritize selectivity, efficiency, and environmental sustainability. Innovations in this area may include the adoption of flow chemistry techniques, which can offer precise control over reaction conditions and improve safety and scalability.

Furthermore, the principles of green chemistry are likely to guide the development of new synthetic protocols. This could involve exploring biocatalytic methods, using enzymes to conduct the synthesis under milder conditions, thereby reducing energy consumption and waste generation. Research into novel solvent systems that are less hazardous and more recyclable will also be crucial for creating truly sustainable manufacturing processes for this compound and its derivatives researchgate.net.

Advanced Structural Elucidation Techniques for Complex Derivatives

While standard analytical methods such as mass spectrometry can confirm the molecular weight of this compound smolecule.com, the characterization of more complex derivatives will necessitate the use of sophisticated structural elucidation techniques. Future research will likely involve the synthesis of novel compounds based on the this compound backbone, such as Schiff bases or metal complexes, which have shown diverse chemical and biological properties in related molecules mdpi.com.

The structural identification of these complex derivatives will depend on advanced nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques (e.g., COSY, HSQC, HMBC), to unambiguously assign proton and carbon signals and determine connectivity. For crystalline derivatives, single-crystal X-ray diffraction will be an invaluable tool for providing precise information about the three-dimensional arrangement of atoms, bond lengths, and angles, which is critical for understanding their chemical behavior and biological interactions mdpi.com.

Integration of Multi-Omics Data in Mechanistic Biological Studies

Although specific biological mechanisms of this compound are not yet widely studied, future investigations could greatly benefit from the integration of multi-omics data. This approach involves the comprehensive analysis of various biological molecules, such as genes (genomics), proteins (proteomics), and metabolites (metabolomics), to build a holistic understanding of a compound's effect on a biological system nih.govnih.gov.

By treating cells or organisms with this compound and analyzing the resulting changes across these different "omic" layers, researchers could uncover its mechanism of action. For instance, multi-omics could reveal which cellular pathways are perturbed by the compound, identify potential protein targets, and clarify its metabolic fate elifesciences.org. This integrated approach holds the promise of moving beyond simple activity assays to a deep, systems-level understanding of the compound's biological role.

Exploration of Structure-Activity Relationships for Targeted Biological Probes

The structure of this compound makes it an ideal candidate for structure-activity relationship (SAR) studies. By systematically modifying its chemical structure and assessing the impact on biological activity, researchers can develop highly potent and selective biological probes. SAR studies on analogues of the related n-butyric acid have successfully identified key structural features required for biological effects, such as the down-regulation of the c-myc proto-oncogene nih.gov.

Future SAR studies on this compound would likely involve modifying both the diethylamino group and the butanoic acid chain. These modifications could be designed to enhance binding affinity to a specific biological target or to modulate properties like cell permeability. The ultimate goal of such studies would be the development of targeted probes for studying specific biological processes or for use as lead compounds in drug discovery.

Modification Site Example Modification Potential Impact on Activity
Diethylamino GroupReplacement with other dialkyl groups (e.g., dimethyl, dipropyl)Alter steric bulk and basicity, affecting target binding.
Diethylamino GroupIncorporation into a cyclic amine (e.g., piperidine, morpholine)Constrain conformation, potentially increasing binding affinity and selectivity.
Butanoic Acid ChainIntroduction of substituents (e.g., hydroxyl, phenyl groups)Introduce new interaction points (e.g., hydrogen bonding, pi-stacking).
Carboxylic AcidConversion to esters or amidesModify polarity and cell membrane permeability.

Computational Drug Discovery and Rational Design Based on this compound Scaffolds

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery and design of new molecules based on the this compound scaffold. Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic and geometric properties of novel derivatives, providing insights into their stability and reactivity before they are synthesized in the lab biointerfaceresearch.com.

Molecular docking simulations can predict how these derivatives might bind to the active sites of specific proteins, helping to prioritize the synthesis of compounds with the highest potential therapeutic effect. The this compound structure can serve as a foundational scaffold in the rational design of new chemical entities mdpi.com. Computational models can also be developed to predict the degradation and release of molecules from functionalized materials, which could be relevant for drug delivery applications mdpi.com. This in silico approach saves time and resources, allowing for a more focused and efficient discovery process.

Potential for New Applications in Niche Chemical and Biological Research Areas

Beyond its potential as a lead compound in traditional drug discovery, this compound and its derivatives could find applications in various niche areas of research. Its structure is well-suited for use as a building block in the synthesis of more complex molecules smolecule.com.

A compelling avenue for future exploration comes from research on its close analogue, 4-(dimethylamino)butyric acid (DMBA). DMBA has been successfully used as a labeling agent for the highly sensitive electrochemiluminescence (ECL) detection of biological substances like proteins nih.gov. This suggests that this compound could be similarly investigated as a tag or probe in advanced bio-analytical techniques. Its functional groups allow for straightforward conjugation to biomolecules, and its electrochemical properties could be exploited for developing novel sensors and diagnostic assays.

Q & A

Q. Basic

  • Chromatography : HPLC or GC-MS to assess purity (e.g., BenchChem reports 95% purity for analogs) .
  • Spectroscopy :
    • NMR : Compare observed peaks to reference spectra (e.g., 4-aminobutanoic acid’s IUPAC-standard InChIKey: BTCSSZJGUNDROE-UHFFFAOYSA-N) .
    • FT-IR : Validate functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., 292.33 g/mol for 4-{4-[(diethylamino)carbonyl]anilino}-4-oxobutanoic acid) .

How do substituents on the phenyl ring influence the biological activity of phenoxybutanoic acid derivatives?

Advanced
Substituents like halogens or alkyl groups significantly alter enzyme kinetics and binding affinity. For example:

CompoundSubstituentKₘ (µM)Vₘₐₓ (nmol/min/mg)Reference
4-(2-Chlorophenoxy)butanoic acidCl12.34.7
4-(2,6-Dimethylphenoxy)butanoic acidCH₃8.96.2
  • Electron-withdrawing groups (e.g., Cl) : Increase Kₘ (lower affinity) due to steric hindrance.
  • Electron-donating groups (e.g., CH₃) : Enhance Vₘₐₓ by improving hydrophobic interactions .

What methodologies are used to study the neuroprotective potential of this compound analogs?

Q. Advanced

  • In vitro models : Primary neuron cultures exposed to oxidative stress (e.g., H₂O₂) to measure cell viability via MTT assay. Analogs like 4-(3-aminophenyl)butanoic acid show neuroprotection via glutamate receptor modulation .
  • In vivo models : Rodent ischemia-reperfusion injury studies, with biomarkers (e.g., GFAP for astrocyte activation) .
  • Mechanistic studies : Patch-clamp electrophysiology to assess ion channel modulation (e.g., GABA₃ receptors) .

How can kinetic parameters inform the design of enzyme inhibition studies involving this compound?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity LD₅₀: 877 mg/kg intraperitoneal in rats for analogs) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (recommended exposure limit: <1 mg/m³) .
  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.